molecular formula C21H21O5- B12564454 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate CAS No. 194796-97-9

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate

Cat. No.: B12564454
CAS No.: 194796-97-9
M. Wt: 353.4 g/mol
InChI Key: DHPWMTLPUYAYNM-YJJYDOSJSA-M
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Description

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with fluorenylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a prodrug, where the compound itself is inactive but can be converted into an active drug in the body.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The fluorenyl group can intercalate into DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A simpler compound with similar dioxolane structure but lacking the fluorenyl group.

    Fluorenylmethanol: Contains the fluorenyl group but lacks the dioxolane ring.

Uniqueness

2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate is unique due to the combination of the dioxolane ring and fluorenyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

194796-97-9

Molecular Formula

C21H21O5-

Molecular Weight

353.4 g/mol

IUPAC Name

[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl] carbonate

InChI

InChI=1S/C21H22O5/c1-21(2)24-12-13(26-21)11-18(25-20(22)23)19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,23)/p-1/t13-,18?/m1/s1

InChI Key

DHPWMTLPUYAYNM-YJJYDOSJSA-M

Isomeric SMILES

CC1(OC[C@H](O1)CC(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)[O-])C

Canonical SMILES

CC1(OCC(O1)CC(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)[O-])C

Origin of Product

United States

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